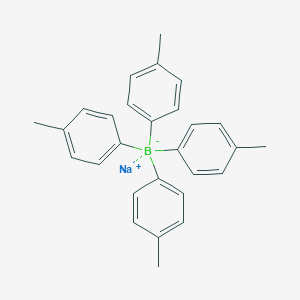

Sodium tetra(p-tolyl)borate

Overview

Description

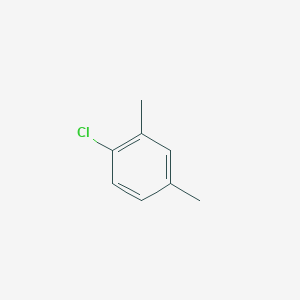

Sodium tetra(p-tolyl)borate is an analytical and chromatography reagent . It is also known as an ion sensor compound and an additive for Ion Selective Electrodes (ISE) . The compound is also referred to as Sodium tetrakis(4-methylphenyl)borate .

Synthesis Analysis

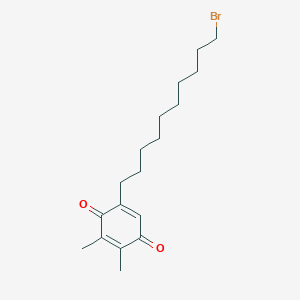

Sodium tetra(p-tolyl)borate can be synthesized using magnesium in tetrahydrofuran at 0 - 20°C for 12 hours under an inert atmosphere . The reaction is exothermic and starts immediately after the addition of aryl halide . After the reaction, the mixture is added to aqueous sodium carbonate, stirred, and then extracted with acetonitrile . The resulting product is purified by precipitation using diethyl ether-hexane to provide sodium tetra(p-tolyl)borate as a white powder .Molecular Structure Analysis

The empirical formula of Sodium tetra(p-tolyl)borate is C28H28BNa . The molecular weight is 398.32 . The SMILES string representation is [Na+].Cc1ccc(cc1)B-cc2)(c3ccc©cc3)c4ccc©cc4 .Chemical Reactions Analysis

While specific chemical reactions involving Sodium tetra(p-tolyl)borate are not detailed in the search results, it is known to be used as an analytical and chromatography reagent .Physical And Chemical Properties Analysis

Sodium tetra(p-tolyl)borate is a solid compound . The compound is synthetic in origin .Scientific Research Applications

Analytical Chemistry Reagent

Sodium tetra(p-tolyl)borate is widely used as an analytical chemistry reagent due to its high purity and stability. It serves as a critical component in various analytical procedures, particularly in chromatography . Its role in separating chemical substances based on their differential interactions with a stationary phase is invaluable in both qualitative and quantitative analysis.

Ion Sensor Compound

This compound finds significant application as an ion sensor compound . It’s utilized in the development of ion-selective electrodes (ISE) , which are essential tools for measuring the activity of specific ions in solutions . These sensors are crucial in environmental monitoring, medical diagnostics, and industrial process control.

Additive for Ion-Selective Electrodes

Beyond its role as a sensor compound, Sodium tetra(p-tolyl)borate acts as an additive for ISE . It enhances the selectivity and sensitivity of electrodes towards particular ions, thereby improving the accuracy and reliability of measurements in complex matrices .

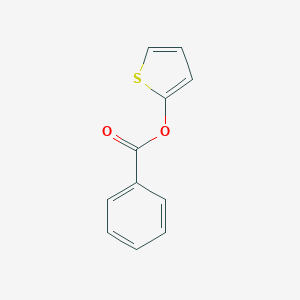

Research on Peroxidase Mimetics

In biochemistry, this compound has been employed in the research of peroxidase mimetics . It’s part of a solvent polymeric membrane that provides a sensitive sensing platform for peroxidase and its mimetics, which are important in studying oxidative stress and its biological implications .

Storage and Handling in Laboratory Settings

The compound’s stability allows for long-term storage under desiccating conditions at room temperature, making it a convenient reagent in laboratory settings. Proper handling and storage protocols ensure its efficacy and safety for up to 12 months .

Synthetic Chemistry

Lastly, Sodium tetra(p-tolyl)borate is used in synthetic chemistry as a source of the tetra(p-tolyl)borate anion, a group that can be introduced into various organic molecules. This application is pivotal in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Safety and Hazards

Mechanism of Action

Target of Action

Sodium tetra(p-tolyl)borate is primarily used as an analytical and chromatography reagent , as well as an ion sensor compound . Its primary targets are therefore the ions that it is designed to detect and interact with in these applications.

Mode of Action

This allows it to be used in ion-selective electrodes (ISE) and other analytical applications .

Biochemical Pathways

Its main function is to interact with specific ions in a sample, allowing their concentration to be determined .

Pharmacokinetics

It is known to be a solid at room temperature and is typically stored under desiccating conditions .

Result of Action

The result of Sodium tetra(p-tolyl)borate’s action is the detection and measurement of specific ions in a sample. This is achieved through its interaction with these ions, which causes a measurable change in its properties .

Action Environment

The efficacy and stability of Sodium tetra(p-tolyl)borate can be influenced by environmental factors. It is recommended to be stored at room temperature and under desiccating conditions . It is also advised to prepare and use solutions on the same day, and if necessary, store them as aliquots in tightly sealed vials at -20°C .

properties

IUPAC Name |

sodium;tetrakis(4-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28B.Na/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;/h5-20H,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPGHQQFKGSIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635391 | |

| Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tetra(p-tolyl)borate | |

CAS RN |

15738-23-5 | |

| Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

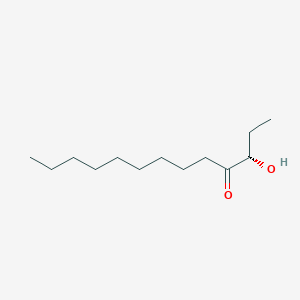

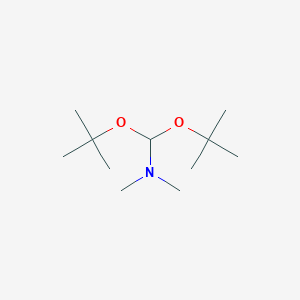

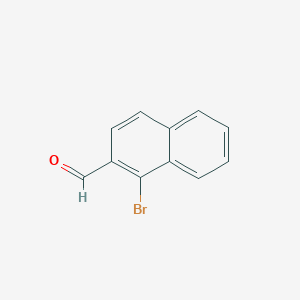

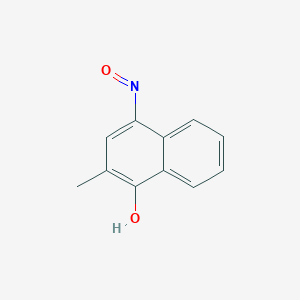

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

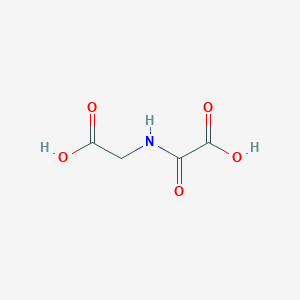

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)